5-amino-5H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-5H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-5H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method includes the tandem Hurtley coupling of β-diketones with 2-bromo-3-nitrobenzoic acid, followed by retro-Claisen acyl cleavage and cyclization . These reactions typically require specific conditions such as high temperatures and the presence of catalysts like nickel or copper.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as nickel or copper, is common in these methods to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-5H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, typically using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amino-substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
5-Amino-5H-isoquinolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The primary mechanism of action of 5-amino-5H-isoquinolin-1-one involves the inhibition of poly(ADP-ribose) polymerases (PARPs). These enzymes play a crucial role in detecting and repairing DNA damage. By inhibiting PARPs, the compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells . This makes it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-2H-isoquinolin-1-one
- 3-Aminoisoquinolin-1-one
- 5-Amino-3-methylisoquinolin-1-one
Uniqueness
5-Amino-5H-isoquinolin-1-one is unique due to its high water solubility and potent inhibitory effects on PARP-1 and PARP-2. Compared to other similar compounds, it has shown greater efficacy in enzyme inhibition and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H8N2O |
---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
5-amino-5H-isoquinolin-1-one |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5,8H,10H2 |
InChI-Schlüssel |
VEPFARHFQDYMNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(C2=CC=NC(=O)C2=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.